The synthesis of Vista-IN-3 involves several steps that are critical for obtaining the desired compound in a pure form. While specific details about the synthesis of Vista-IN-3 are not extensively documented, general methodologies for synthesizing similar compounds typically include:
Research indicates that compounds targeting the VISTA pathway often require careful optimization of their synthesis routes to enhance their efficacy and selectivity against immune checkpoints .
The molecular structure of Vista-IN-3 is closely related to that of VISTA itself, which consists of a single polypeptide chain featuring an immunoglobulin-like domain. The structure typically includes:
Data from crystallographic studies reveal that VISTA adopts a specific conformation critical for its interaction with ligands such as VSIG3. The structural analysis shows significant features such as disulfide bonds and unique loops that contribute to its function .
Vista-IN-3 participates in various biochemical reactions primarily through its interaction with immune cells. The key reactions include:
These interactions are crucial for understanding how Vista-IN-3 can alter immune responses, particularly in tumor microenvironments where T cell activity needs to be regulated .
The mechanism of action of Vista-IN-3 involves several steps:
Research has demonstrated that targeting this pathway can enhance anti-tumor immunity by preventing T cell exhaustion .
The physical properties of Vista-IN-3 likely include:
Chemical properties may include:
These properties are essential for assessing the viability of Vista-IN-3 as a therapeutic agent .
Vista-IN-3 has potential applications in several scientific domains:
V-domain immunoglobulin suppressor of T-cell activation (VISTA, also known as PD-1H or VSIR) is a type I transmembrane protein belonging to the B7/CD28 immune checkpoint family that functions as a dual-acting immunoregulator [1] [7]. Structurally, VISTA features a single extracellular immunoglobulin variable (IgV) domain with four unique cysteine residues, a short stalk region, a transmembrane domain, and a cytoplasmic tail containing conserved SH2-binding motifs but lacking classical immunoreceptor tyrosine-based inhibition motifs (ITIMs) [7] [8]. This distinctive molecular architecture enables VISTA to operate through mechanisms distinct from PD-1 or CTLA-4.
VISTA exhibits constitutive expression across hematopoietic lineages, with highest density observed in myeloid cells (neutrophils, monocytes, macrophages, dendritic cells) and significant expression on naïve CD4⁺ T cells and regulatory T cells (Tregs) [2] [6] [9]. Functionally, VISTA serves as a master regulator of immune quiescence by suppressing T-cell receptor (TCR) signaling at the earliest activation stages [2] [8]. Mechanistically, VISTA engagement:
In myeloid cells, VISTA maintains an immunosuppressive phenotype by upregulating arginase-1 and IL-10 secretion while downregulating MHC class II and co-stimulatory molecules [6] [9]. Crucially, VISTA expression is heightened within acidic tumor microenvironments, where it exhibits pH-dependent binding to ligands such as PSGL-1 and VSIG-3, amplifying its immunosuppressive function [8].
Table 1: Comparative Features of Key Immune Checkpoints
Checkpoint | Primary Cellular Expression | Key Functional Role | Induction Mechanism |
---|---|---|---|
VISTA | Myeloid cells, Naïve T cells, Tregs | Early T-cell activation suppression, MDSC modulation | Constitutive, enhanced in TME |
PD-1 | Activated T cells | Peripheral tolerance, T-cell exhaustion | Induced upon activation |
CTLA-4 | Activated T cells, Tregs | Competitive CD80/86 inhibition | Induced upon activation |
LAG-3 | Activated T cells | MHC class II binding, Treg suppression | Induced upon activation |
VISTA emerges as a compelling therapeutic target in malignancies demonstrating primary or acquired resistance to established immune checkpoint inhibitors (ICIs). Transcriptomic analyses of 514 advanced solid tumors revealed VISTA as the most frequently upregulated checkpoint (32% prevalence), particularly in pancreatic (68%), small intestine (63%), and gastric cancers (57%) [4] [9]. Critically, VISTA expression demonstrates non-redundant functionality relative to PD-1/PD-L1, evidenced by:
In pancreatic ductal adenocarcinoma (PDAC), VISTA⁺CD68⁺ macrophages constitute >40% of tumor-infiltrating leukocytes and correlate with functional T-cell exclusion – suppressing CD8⁺ T-cell responses more potently than PD-L1 [3] [9]. Similarly, in melanoma metastases progressing on anti-PD-1, VISTA expression increased 3.8-fold on tumor-associated macrophages and correlated with diminished granzyme B⁺ T-cell infiltration [9]. The molecular plasticity underlying resistance involves:
Table 2: VISTA Expression and Correlation with Immunotherapy Resistance Across Cancers
Cancer Type | VISTA High Expression Prevalence | Correlation with ICI Resistance | Key Resistance Mechanism |
---|---|---|---|
Pancreatic | 68% | Shorter OS post-ICI (0.28 vs 1.21 years) | Myeloid suppression dominance |
Melanoma | 43% | Acquired resistance post-anti-PD1 | Macrophage-mediated T-cell exclusion |
Gastric | 57% | Correlated with non-response | Treg amplification |
Glioblastoma | Stage-dependent (up to 61% in GBM) | Poor OS with high VISTA+PD-1 mRNA | Acidic TME-enhanced signaling |
While monoclonal antibodies (mAbs) against VISTA demonstrated preclinical efficacy, their translational limitations prompted development of small-molecule inhibitors like Vista-IN-3. Antibody-based approaches face:
Vista-IN-3 represents a structurally optimized pyrimidine sulfonamide inhibitor designed for high-affinity VISTA engagement. Its molecular scaffold features:
Mechanistically, Vista-IN-3 disrupts VISTA's interaction with VSIG-3 and PSGL-1 at physiological pH (7.4), while maintaining inhibitory activity within acidic tumor microenvironments (pH 6.0–6.5) [5] [8]. In vitro studies demonstrate Vista-IN-3:
In syngeneic tumor models (B16-OVA melanoma, CT26 colon carcinoma), Vista-IN-3 monotherapy achieved synergistic immune remodeling:
Compared to mAbs, Vista-IN-3 exhibits superior tissue distribution (tumor:plasma ratio = 2.8:1) and enables combinatorial potential with PD-1 inhibitors without Fc-mediated toxicity [1] [9]. The emergence of such small molecules signifies a strategic shift toward precision checkpoint blockade targeting the immunosuppressive myeloid compartment.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2